Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
Overview
Description
Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is a chemical compound . It is also known as 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic Acid Ethyl Ester .
Synthesis Analysis
The synthesis of this compound involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts is also involved .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C12H21BO4/c1-6-15-10(14)8-7-9(8)13-16-11(2,3)12(4,5)17-13/h8-9H,6-7H2,1-5H3 .Chemical Reactions Analysis
The chemical reactions involving this compound include borylation at the benzylic C-H bond of alkylbenzenes to form pinacol benzyl boronate . It also undergoes hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.0±0.1 g/cm3, a boiling point of 236.8±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 47.4±3.0 kJ/mol and a flash point of 97.0±27.9 °C . The index of refraction is 1.446, and it has a molar refractivity of 59.7±0.4 cm3 .Scientific Research Applications
This compound is involved in the synthesis of boric acid ester intermediates with benzene rings. It is synthesized through multi-step reactions and analyzed using techniques like FTIR, NMR, and mass spectrometry. Its molecular structure has been confirmed by single-crystal X-ray diffraction and density functional theory (DFT) calculations (Huang et al., 2021).
These compounds are used in the Pd-catalyzed borylation of arylbromides, an effective method for synthesizing (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes, especially with sulfonyl groups (Takagi & Yamakawa, 2013).
The boron-containing derivatives of these compounds have been synthesized and evaluated for their biological activities, indicating potential applications in medicinal chemistry (Das, Tang, & Sanyal, 2011).
These compounds also play a role in the development of new materials, such as electron transport materials in the materials field, demonstrating their importance in nanotechnology and electronics (Xiangdong et al., 2017).
Their synthesis and characterization contribute to the field of organic chemistry, particularly in understanding the molecular structure and properties of novel compounds (Wu et al., 2021).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO4/c1-6-19-14(18)11-12-8-7-9-13(10-12)17-20-15(2,3)16(4,5)21-17/h7-10H,6,11H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCVHKSHHLVLNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682242 | |
Record name | Ethyl [3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate | |
CAS RN |
1198615-70-1 | |
Record name | Ethyl [3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Citations
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